Bis((2-methoxypyrimidin-5-yl)methyl)amine
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Overview
Description
Bis((2-methoxypyrimidin-5-yl)methyl)amine: is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol It is characterized by the presence of two 2-methoxypyrimidin-5-yl groups attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-methoxypyrimidin-5-yl)methyl)amine typically involves the reaction of 2-methoxypyrimidine-5-carbaldehyde with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis((2-methoxypyrimidin-5-yl)methyl)amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Bis((2-methoxypyrimidin-5-yl)methyl)amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential pharmacological properties, including its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Bis((2-methoxypyrimidin-5-yl)methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
- Bis((2-chloropyrimidin-5-yl)methyl)amine
- **Bis((2-hydroxypyrimidin-5-yl)methyl)amine
Properties
Molecular Formula |
C12H15N5O2 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-N-[(2-methoxypyrimidin-5-yl)methyl]methanamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-11-14-5-9(6-15-11)3-13-4-10-7-16-12(19-2)17-8-10/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
SKEASMWAAJARHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)CNCC2=CN=C(N=C2)OC |
Origin of Product |
United States |
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